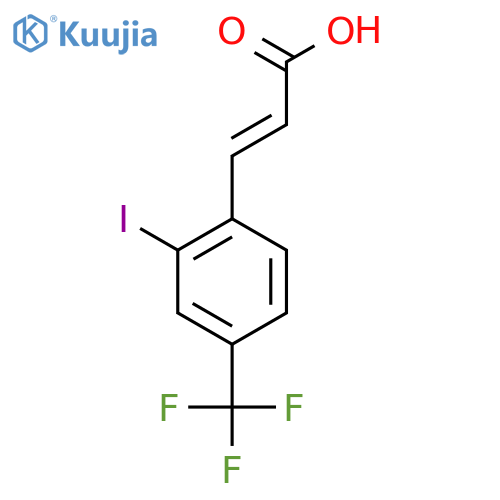

Cas no 1262012-70-3 (2-Iodo-4-(trifluoromethyl)cinnamic acid)

2-Iodo-4-(trifluoromethyl)cinnamic acid 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-4-(trifluoromethyl)cinnamic acid

- 3-(2-Iodo-4-(trifluoromethyl)phenyl)acrylic acid

-

- インチ: 1S/C10H6F3IO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+

- InChIKey: QRCKHOQRNSSFKT-DUXPYHPUSA-N

- ほほえんだ: IC1C=C(C(F)(F)F)C=CC=1/C=C/C(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 37.3

2-Iodo-4-(trifluoromethyl)cinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016471-500mg |

2-Iodo-4-(trifluoromethyl)cinnamic acid |

1262012-70-3 | 97% | 500mg |

815.00 USD | 2021-06-18 | |

| Alichem | A015016471-1g |

2-Iodo-4-(trifluoromethyl)cinnamic acid |

1262012-70-3 | 97% | 1g |

1,534.70 USD | 2021-06-18 | |

| Alichem | A015016471-250mg |

2-Iodo-4-(trifluoromethyl)cinnamic acid |

1262012-70-3 | 97% | 250mg |

494.40 USD | 2021-06-18 |

2-Iodo-4-(trifluoromethyl)cinnamic acid 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

7. Book reviews

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

2-Iodo-4-(trifluoromethyl)cinnamic acidに関する追加情報

Recent Advances in the Study of 2-Iodo-4-(trifluoromethyl)cinnamic acid (CAS: 1262012-70-3)

2-Iodo-4-(trifluoromethyl)cinnamic acid (CAS: 1262012-70-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of an iodine atom and a trifluoromethyl group on the cinnamic acid backbone, exhibits promising biological activities, including anti-inflammatory and anticancer effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential as a lead compound for drug development.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-Iodo-4-(trifluoromethyl)cinnamic acid on key inflammatory pathways. The study demonstrated that this compound effectively suppresses the activation of NF-κB, a critical transcription factor involved in inflammation and immune responses. The researchers utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its target proteins. These findings suggest that 2-Iodo-4-(trifluoromethyl)cinnamic acid could serve as a novel anti-inflammatory agent with potential applications in treating chronic inflammatory diseases.

Another notable research effort, detailed in Bioorganic & Medicinal Chemistry Letters, explored the anticancer properties of 2-Iodo-4-(trifluoromethyl)cinnamic acid. The study revealed that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer, through the activation of intrinsic apoptotic pathways. The researchers also highlighted the compound's ability to inhibit tumor growth in mouse xenograft models, further supporting its potential as an anticancer therapeutic. The study's authors emphasized the importance of the iodine and trifluoromethyl substituents in enhancing the compound's bioactivity and selectivity.

Recent advancements in synthetic chemistry have also contributed to the growing interest in 2-Iodo-4-(trifluoromethyl)cinnamic acid. A study published in Tetrahedron Letters described an efficient and scalable synthesis route for this compound, utilizing palladium-catalyzed cross-coupling reactions. The optimized synthetic protocol not only improved the yield and purity of the product but also reduced the environmental impact of the synthesis process. These developments are expected to facilitate further research and potential commercialization of the compound.

In conclusion, 2-Iodo-4-(trifluoromethyl)cinnamic acid (CAS: 1262012-70-3) represents a promising candidate for drug development, with demonstrated anti-inflammatory and anticancer activities. Ongoing research efforts are focused on further elucidating its molecular mechanisms, optimizing its pharmacological properties, and exploring its therapeutic potential in various disease models. The compound's unique structural features and versatile biological activities make it a valuable subject of study in the field of chemical biology and pharmaceutical sciences.

1262012-70-3 (2-Iodo-4-(trifluoromethyl)cinnamic acid) 関連製品

- 1601217-29-1(Cyclobutaneethanol, α-[1-(aminomethyl)propyl]-α-methyl-)

- 1936052-21-9(2-Ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid)

- 1448066-49-6(2,6-difluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide)

- 1396853-52-3(2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole)

- 38524-82-2(Trifenofos)

- 2649079-70-7(2-chloro-1,3-difluoro-4-(2-isocyanatoethyl)benzene)

- 848784-12-3(3,4-dimethylpentan-1-amine)

- 1171394-45-8(2-cyclopentyl-1-{4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidin-1-yl}ethan-1-one)

- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)

- 1247728-40-0([2-(2-Methoxy-5-nitrophenyl)ethyl](methyl)amine)